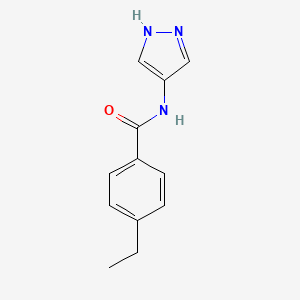![molecular formula C15H17NOS2 B7541933 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone, also known as MTPT, is a thiazole-based compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which plays a crucial role in cellular respiration. The unique chemical structure of MTPT has made it a valuable tool in studying various biochemical and physiological processes.
Mécanisme D'action
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone inhibits mitochondrial complex I by binding to the active site of the enzyme, thereby blocking the transfer of electrons from NADH to ubiquinone. This results in a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone has been shown to induce oxidative stress and apoptosis in various cell types, including neuronal cells. It has also been shown to cause mitochondrial dysfunction, leading to a decrease in ATP production and an increase in ROS generation. In animal models, 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone has been shown to cause Parkinson's disease-like symptoms, including motor deficits and dopaminergic neuron degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone is a potent and selective inhibitor of mitochondrial complex I, making it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. However, its use is limited by its toxicity and potential side effects. It is important to use appropriate safety precautions and to carefully monitor the dose and duration of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone treatment in experimental studies.
Orientations Futures
There are several future directions for research involving 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone. One area of interest is the development of new therapies for Parkinson's disease based on the selective inhibition of mitochondrial complex I. Another area of interest is the use of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone as a tool for studying the role of oxidative stress and mitochondrial dysfunction in various disease states. Additionally, there is potential for the development of new compounds based on the chemical structure of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone that may have improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone involves the reaction of 4-methylthiazole-2-thiol with 4-propylbenzaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone with good purity.
Applications De Recherche Scientifique
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone has been extensively used in scientific research to study the role of mitochondrial complex I in various physiological and pathological conditions. It has been shown to induce Parkinson's disease-like symptoms in animal models by selectively damaging dopaminergic neurons in the substantia nigra. This has led to the use of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone as a tool for developing new therapies for Parkinson's disease.
Propriétés
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c1-3-4-12-5-7-13(8-6-12)14(17)10-19-15-16-11(2)9-18-15/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNHUIPVAAWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)